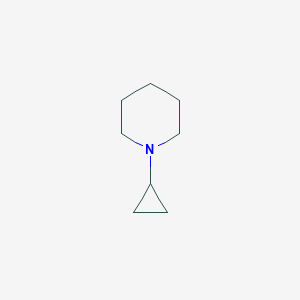

1-Cyclopropylpiperidine

描述

属性

CAS 编号 |

176209-27-1 |

|---|---|

分子式 |

C8H15N |

分子量 |

125.21 g/mol |

IUPAC 名称 |

1-cyclopropylpiperidine |

InChI |

InChI=1S/C8H15N/c1-2-6-9(7-3-1)8-4-5-8/h8H,1-7H2 |

InChI 键 |

JUBXTBVKELTJEX-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2CC2 |

规范 SMILES |

C1CCN(CC1)C2CC2 |

产品来源 |

United States |

Structural Features and Stereochemical Considerations of the Cyclopropyl and Piperidine Moieties

1-Cyclopropylpiperidine is a tertiary amine characterized by a piperidine (B6355638) ring N-substituted with a cyclopropyl (B3062369) group. The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, typically adopts a chair conformation to minimize steric strain. The cyclopropyl group, a three-membered carbocycle, is known for its high ring strain and unique electronic properties, often described as having partial double-bond character.

The fusion of these two rings introduces distinct stereochemical and conformational properties. The cyclopropyl substituent can influence the conformational equilibrium of the piperidine ring. In derivatives of this compound, the rigid geometry of the cyclopropyl group has been noted to enhance binding to biological targets by reducing conformational flexibility, which can be an entropically favorable event in ligand-receptor interactions. For instance, in tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate, the cyclopropyl group at the C2 position induces axial chirality while helping to maintain the piperidine's chair conformation. smolecule.com This structural constraint has proven critical in the development of certain antiviral agents, where cyclopropyl-substituted piperidines showed significantly improved potency compared to their unsubstituted counterparts. smolecule.com

The electronic properties of the cyclopropyl group can also influence the reactivity of the piperidine nitrogen. The synthesis of N-cyclopropylpiperidine has been noted as not being straightforward through standard methods like alkylation or reductive amination, suggesting the electronic and steric nature of the cyclopropyl group presents unique synthetic challenges. google.com

Table 1: Physicochemical Properties of this compound and Related Derivatives

| Property | This compound-4-carboxylic Acid | This compound-2,4-dione | This compound-4-carbothioamide |

|---|---|---|---|

| CAS Number | 345629-25-6 | 1501330-86-4 chemicalbook.com | 1394938-75-0 sigmaaldrich.com |

| Molecular Formula | C9H15NO2 guidechem.com | C8H11NO2 biosynth.com | C9H16N2S sigmaaldrich.com |

| Molecular Weight | 169.22 g/mol guidechem.com | 153.18 g/mol biosynth.com | 184.31 g/mol sigmaaldrich.com |

| IUPAC Name | This compound-4-carboxylic acid guidechem.com | This compound-2,4-dione sigmaaldrich.com | This compound-4-carbothioamide sigmaaldrich.com |

| Storage Temperature | Room Temperature guidechem.com | 2-8°C, Inert atmosphere bldpharm.com | Refrigerator sigmaaldrich.com |

| Physical Form | Not specified | Not specified | Solid sigmaaldrich.com |

Significance of Bridged and Cyclic Amines in Contemporary Chemical Research

Cyclic and particularly bridged bicyclic amines are privileged scaffolds in medicinal chemistry and drug discovery. nsf.gov Their significance stems from several key properties:

High sp³ Content: Molecules with a higher fraction of sp³-hybridized carbon atoms tend to have improved clinical success rates. Bridged and cyclic amines are inherently rich in sp³ centers, contributing to more three-dimensional structures. nsf.gov

Structural Rigidity and Novel Vectors: The rigid frameworks of these amines can reduce the entropic penalty upon binding to a biological target. This rigidity also provides access to unique vectors for positioning substituents in three-dimensional space, which is crucial for optimizing interactions with protein binding pockets. nsf.gov

Improved Physicochemical Properties: Incorporating these rigid structures can favorably alter a molecule's properties, such as reducing in vivo metabolism. nsf.gov

Despite their desirability, the synthesis of diverse bridged amines has been historically limited, making them underrepresented in medicinal chemistry campaigns. nsf.gov The development of new synthetic methods to access these complex aza-cycles is an active area of research, aiming to expand the available chemical space for drug design. nsf.govethz.ch The structural features of 1-cyclopropylpiperidine, with its constrained cyclopropyl (B3062369) group, align with the goals of designing molecules with well-defined three-dimensional shapes.

Research Perspectives on 1 Cyclopropylpiperidine: Historical Context and Emerging Trends

Strategies for the Construction of the N-Cyclopropylpiperidine Core

The formation of the central N-cyclopropylpiperidine scaffold is achievable through several distinct synthetic routes, including asymmetric cyclopropanation, cyclization of tailored precursors, and various N-substitution techniques.

Enantioselective Cyclopropanation Reactions for Chiral Synthons

The synthesis of chiral piperidine derivatives can be accomplished through indirect methods that utilize enantioselective cyclopropanation as a key step. One advanced strategy involves the asymmetric cyclopropanation of an N-protected tetrahydropyridine, followed by a reductive, stereoselective ring-opening of the resulting bicyclic cyclopropane (B1198618) intermediate. nih.govd-nb.info

This approach was successfully used for the synthesis of 3-substituted piperidine analogues. nih.govd-nb.info The process begins with the rhodium-catalyzed cyclopropanation of N-Boc-tetrahydropyridine with an aryldiazoacetate. d-nb.info The choice of catalyst is critical for achieving high stereoselectivity. For instance, the catalyst Rh₂(S-DOSP)₄ has been shown to produce the desired cyclopropane adducts in high yields and with excellent enantiomeric excess (ee). d-nb.info The subsequent step involves the reductive ring-opening of the cyclopropane ring to furnish the final 3-substituted piperidine product. nih.govd-nb.info

Table 1: Rh₂(S-DOSP)₄-Catalyzed Asymmetric Cyclopropanation for Piperidine Synthon Preparation d-nb.info

| Entry | Aryldiazoacetate (Ar) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | 85 | >30:1 | 92 |

| 2 | 4-Bromophenyl | 93 | >30:1 | 95 |

| 3 | 4-Methoxyphenyl | 88 | >30:1 | 94 |

| 4 | 2-Naphthyl | 91 | >30:1 | 81 |

| 5 | 2-Furyl | 87 | >30:1 | 95 |

Other methods focus on the asymmetric synthesis of chiral cyclopropylamines, which can then be coupled with a piperidine precursor. nih.govacs.orgthieme-connect.com For example, chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides can be synthesized with good diastereoselectivity from N-sulfinyl α-chloro ketimines and Grignard reagents. nih.gov These intermediates can be deprotected to yield the free chiral cyclopropylamine (B47189). nih.govacs.org Another approach is the rhodium(I)-catalyzed enantioselective addition of tricyclopropylboroxin to N-sulfonylimines, which provides α-cyclopropyl-substituted amines with excellent enantioselectivity. thieme-connect.com

Cyclization Pathways Involving Piperidine Precursors

The construction of the piperidine ring itself can be achieved through various intramolecular cyclization reactions. While classical methods like the reaction of di(β-halogenalkyl)-amines are known, modern organic synthesis offers more sophisticated routes. nih.gov

Intramolecular radical cyclization presents a powerful tool for forming polysubstituted piperidines. mdpi.com For instance, 1,6-enynes can undergo a radical cascade involving successive cyclizations to form a six-membered ring. mdpi.com Similarly, the radical cyclization of haloalkynes, catalyzed by samarium, can produce six-membered nitrogen-containing heterocycles. mdpi.com Another advanced method is the gold-catalyzed intramolecular cyclization of derivatives containing a terminal alkyne group, which proceeds via a 6-exo-dig cyclization to afford spiro-heterocyclic products. mdpi.com These methods could be adapted to precursors bearing a cyclopropyl group to synthesize complex this compound analogues.

Reductive Amination and Alkylation Approaches for N-Substitution

Direct N-substitution of the piperidine ring is a common and effective strategy for synthesizing this compound.

N-Alkylation involves the reaction of piperidine with a suitable cyclopropyl electrophile. A standard procedure uses a cyclopropyl halide, such as cyclopropyl bromide, often in the presence of a base like potassium carbonate in a solvent like DMF. researchgate.net To avoid the formation of quaternary ammonium salts, the alkyl halide can be added slowly to ensure the piperidine remains in excess. researchgate.net The stereochemistry of N-alkylation on substituted piperidines has been studied, revealing important conformational effects. acs.org An alternative N-alkylation strategy involves the reaction of amines with cyclopropylcarbinols, catalyzed by Brookhart's acid, which can proceed with regioselectivity depending on the reaction temperature. researchgate.net

Reductive amination is a highly versatile method for forming carbon-nitrogen bonds and represents a controlled alternative to direct alkylation. masterorganicchemistry.comorganicreactions.org This two-step, one-pot process involves the condensation of an amine (piperidine) with a carbonyl compound (cyclopropanecarboxaldehyde or cyclopropanone) to form an iminium ion intermediate, which is then reduced in situ to the target amine. masterorganicchemistry.comorganicreactions.org A variety of reducing agents can be employed, with their reactivity and selectivity being key considerations. masterorganicchemistry.comresearchgate.net

Table 2: Common Boron-Based Reducing Agents for Reductive Amination masterorganicchemistry.comorganicreactions.org

| Reducing Agent | Abbreviation | Characteristics |

| Sodium Borohydride | NaBH₄ | Can reduce the intermediate imine but may also reduce the starting aldehyde/ketone. |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of carbonyls; reaction can be slow. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN, often preferred for its reactivity and safety. masterorganicchemistry.com |

The use of engineered biocatalysts, such as reductive aminases (RedAms), has recently emerged for the selective reductive amination of cyclic secondary amines like piperidine. d-nb.info

Transfer Hydrogenation as a Route to N-Alkyl Piperidines

Transfer hydrogenation offers a practical and powerful method for the reduction of N-heterocycles and can be adapted for the synthesis of N-alkyl piperidines. organic-chemistry.orgrsc.org A particularly innovative approach is the rhodium-catalyzed reductive transamination of pyridinium salts. researchgate.netdicp.ac.cnacs.orgnih.gov

In this process, a pyridinium salt is reduced using a hydrogen donor, typically formic acid, in the presence of a rhodium catalyst. researchgate.netacs.org The key to forming N-substituted piperidines is the introduction of an exogenous amine, such as cyclopropylamine. researchgate.net The reaction proceeds through a complex mechanism involving the initial reduction of the pyridinium ring, hydrolysis, ring-opening, and a subsequent reductive amination cascade with the external amine that ultimately results in the formation of an N-alkylated piperidine. acs.orgnih.govliverpool.ac.uk This methodology effectively uses an amine as an alkylating agent and avoids the need for potentially unstable alkylating agents. researchgate.net This approach is scalable and tolerates a wide range of functional groups. dicp.ac.cn

Table 3: Catalyst System for Reductive Transamination of Pyridinium Salts researchgate.netacs.org

| Component | Role / Example |

| Catalyst Precursor | [Cp*RhCl₂]₂ |

| Hydrogen Source | Formic Acid (HCOOH) |

| Amine Source | Exogenous primary amine (e.g., cyclopropylamine) |

| Solvent System | Dichloromethane / Water |

Preparation of Substituted this compound Derivatives

Beyond constructing the core, advanced methods allow for the late-stage functionalization of the piperidine ring system, enabling the synthesis of diverse analogues.

Installation of Functional Groups via Carbon-Carbon Bond Forming Reactions

The direct functionalization of C-H bonds on the piperidine ring is a highly sought-after strategy for creating substituted derivatives. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been developed for the site-selective functionalization of N-protected piperidines. nih.govd-nb.info The regioselectivity of these reactions (i.e., functionalization at the C2, C3, or C4 position) can be precisely controlled by the choice of the rhodium catalyst and the nitrogen protecting group. nih.gov For example, using an N-Boc protecting group with a specific catalyst can direct functionalization to the C2 position, while other catalyst/protecting group combinations can target the C4 position. nih.govd-nb.info

An indirect C-C bond formation at the C3 position has also been achieved through the asymmetric cyclopropanation of N-Boc-tetrahydropyridine followed by a reductive ring-opening, as detailed previously (Section 2.1.1). nih.govd-nb.info This sequence effectively installs a functional group at the C3 position with high stereocontrol. nih.gov

More recently, photocatalysis has been employed for the regiodivergent functionalization of saturated N-heterocycles. chemrxiv.org Using a flavin-based photocatalyst, piperidines can be selectively hydroxylated at the α-position or desaturated to form an enecarbamate at the β-position, depending on the reaction conditions. chemrxiv.org These intermediates can then undergo further derivatization to install various functional groups. chemrxiv.org

Suzuki–Miyaura Coupling with Cyclopropylboronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. researchgate.net This palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate. libretexts.org The use of cyclopropylboronic acid, in particular, allows for the direct installation of a cyclopropyl group onto various molecular frameworks.

The reaction is notable for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary reagents. researchgate.net The general mechanism involves a catalytic cycle comprising three main steps: oxidative addition of a palladium(0) catalyst to the organic halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

This methodology can be applied to synthesize analogues of this compound. For instance, coupling cyclopropylboronic acid with a suitable halo-pyridine derivative, followed by reduction of the pyridine (B92270) ring, yields a cyclopropyl-substituted piperidine. The Suzuki-Miyaura reaction has been successfully used to couple cyclopropylboronic acid with various (het)aryl halides, demonstrating its versatility. The table below summarizes typical conditions for such transformations.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling with Cyclopropylboronic Acid

| Aryl Halide | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|

| Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | High |

| Aryl Chloride | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | Good |

| Het-Aryl Bromide | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Moderate-High |

| 2-Chloropyridine | Pd(dppf)Cl₂ | K₂CO₃ | THF | Good |

Negishi-Type Coupling Strategies

Negishi coupling provides another powerful tool for forming C-C bonds, specifically by reacting an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. researchgate.netillinois.edu This reaction is highly effective for coupling sp³-hybridized carbon centers, making it ideal for introducing alkyl and cycloalkyl groups like cyclopropyl. The general catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. illinois.edu

The introduction of an unsubstituted cyclopropyl group can be efficiently achieved by the Negishi cross-coupling of cyclopropylzinc bromide with functionalized aryl halides, often resulting in high yields and rapid reaction rates. researchgate.net For example, the synthesis of a cyclopropyl-substituted pyridine can be accomplished by coupling a halopyridine with a cyclopropylzinc reagent. researchgate.netsmolecule.com Subsequent reduction of the pyridine ring would yield the target this compound core. The reaction's broad substrate scope includes various aryl and heteroaryl halides, and it tolerates numerous functional groups. organic-chemistry.org

Table 2: Components in Negishi-Type Coupling for C(sp²)-C(sp³) Bond Formation

| Component | Examples | Role in Reaction |

|---|---|---|

| Organozinc Reagent | Cyclopropylzinc bromide, Isopropylzinc halide | Provides the cyclopropyl or alkyl nucleophile |

| Organic Halide | Aryl bromides, Aryl chlorides, Halopyridines | Electrophilic coupling partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/CPhos, Ni(dppf)Cl₂ | Facilitates the catalytic cycle |

| Solvent | THF, Toluene, DMF | Solubilizes reagents and influences catalyst activity |

Reactions Involving Cyclopropylpiperidine-4-one Scaffolds

The cyclopropylpiperidine-4-one structure is a versatile synthetic scaffold. The ketone functionality at the C-4 position serves as a chemical handle for a wide range of transformations, allowing for the construction of more complex molecular architectures. Piperidin-4-ones are crucial building blocks in medicinal chemistry, and numerous methods exist for their synthesis and derivatization. ijpsr.comacs.org

Synthesis of the core scaffold can be achieved through multi-step sequences. For instance, a functionalized cyclopropane derivative can be constructed first, followed by reactions like Michael addition and Dieckmann condensation to assemble the piperidine ring. beilstein-journals.orgsioc-journal.cn Once formed, the N-substituted piperidin-4-one can undergo various reactions:

Reductive Amination: The ketone can be converted into a primary or secondary amine, introducing a new point of diversity. researchgate.net

Alkylation: The nitrogen of the piperidine ring can be functionalized via alkylation with various electrophiles. researchgate.net

Condensation Reactions: The ketone can react with various reagents in condensation reactions to build larger, more complex heterocyclic systems.

Piloty-Robinson Reaction: N-substituted piperidin-4-one azines can undergo this reaction to form novel fused heterocyclic systems like diazacarbazoles. researchgate.net

These reactions highlight the utility of the cyclopropylpiperidine-4-one scaffold for generating libraries of diverse compounds. diva-portal.org

Synthesis of Complex Heterocyclic Systems Incorporating the this compound Moiety

The this compound unit is a key component in various complex heterocyclic systems designed for biological evaluation. Its incorporation is typically achieved by attaching the piperidine moiety to a pre-formed heterocyclic core.

Pyrrolo[2,3-d]pyrimidine Conjugates

The pyrrolo[2,3-d]pyrimidine core is a significant pharmacophore, often considered an isostere of the naturally occurring purine (B94841) ring system. cam.ac.uk The synthesis of derivatives frequently involves coupling an amine to a halogenated pyrrolo[2,3-d]pyrimidine precursor. Modern cross-coupling methods are well-suited for this purpose.

A key strategy is the Buchwald-Hartwig C-N cross-coupling reaction, which uses a palladium catalyst to form a bond between an amine and an aryl halide. nih.gov This method has been optimized for the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives. nih.gov For example, reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with this compound (or a functionalized variant) in the presence of a suitable palladium catalyst and base would yield the desired conjugate. A patent has disclosed methods for synthesizing related structures, such as 3-{(3R,4R)-4-methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino]-piperidin-1-yl}-3-oxo-propionitrile, underscoring the feasibility of creating such complex molecules. google.com

Fluoroquinolone Derivatives

Fluoroquinolones are a major class of synthetic antibiotics characterized by a fused quinolone ring system. nih.gov A common structural feature of many potent fluoroquinolones, such as ciprofloxacin, is a cyclopropyl group at the N-1 position. mdpi.com Structural modifications are frequently made at the C-7 position, where cyclic amines like piperidine or piperazine (B1678402) are introduced to modulate the compound's properties. nih.govresearchgate.net

The synthesis of these derivatives typically involves a nucleophilic aromatic substitution reaction. A 7-halo-fluoroquinolone core (e.g., 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid) is reacted with the desired piperidine derivative. mdpi.comnih.gov This reaction introduces the this compound moiety or a related structure onto the C-7 position of the fluoroquinolone scaffold, creating hybrid molecules for further study. mdpi.com The versatility of this approach allows for the creation of extensive libraries of derivatives with varied substituents on the piperidine ring. researchgate.net

Pyrido[1,2-c]pyrimidine (B1258497) Scaffolds

The pyrido[1,2-c]pyrimidine ring system is another heterocyclic scaffold that has been explored for the development of new chemical entities. nih.gov The synthesis of derivatives containing piperidine side chains is a common strategy to explore structure-activity relationships. These syntheses are often multi-stage processes. mdpi.comnih.gov

A typical synthetic route might start with the C-arylation of a phenylacetonitrile (B145931) derivative with 2-bromopyridine. mdpi.com The resulting intermediate undergoes hydrolysis and then cyclocondensation to form the core 4-aryl-2H-pyrido[1,2-c]pyrimidine-1,3-dione. mdpi.com This scaffold can then be further functionalized. For example, a linker arm can be attached, which is then used to couple a piperidine-containing moiety, such as the 6-fluoro-3-(4-piperidynyl)-1,2-benzisoxazole residue, to the main scaffold. mdpi.comnih.gov While direct examples with a simple this compound are specific, the established synthetic pathways provide a clear blueprint for its incorporation into the pyrido[1,2-c]pyrimidine system. znaturforsch.comresearchgate.net

Spiro(cycloalkyl-, heterocyclyl)preprints.orgchem960.comresearchgate.nettriazolo[1,5-c]quinazolines featuring N-methylpiperidine-cyclopropyl substituents

The synthesis of novel spiro-triazoloquinazolines represents a significant area of research, particularly for compounds with potential neuroprotective properties. preprints.orgresearchgate.net A key synthetic strategy for constructing these complex scaffolds is the [5+1]-cyclocondensation reaction. preprints.org This method involves the acid-catalyzed interaction of a 1,5-binucleophile with a carbonyl compound. preprints.org

In the specific synthesis of 2′-R-6′H-spiro(cycloalkyl-, heterocyclyl) preprints.orgchem960.comresearchgate.nettriazolo[1,5-c]quinazolines, the 1,5-binucleophile is a [2-(3-R-1H-1,2,4-triazol-5-yl)phenyl]amine. preprints.orgresearchgate.net To generate analogues that feature both an N-methylpiperidine spiro-junction and a cyclopropyl substituent, the reaction employs two specific precursors: [2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)phenyl]amine and N-methylpiperidone, which serves as the heterocyclyl ketone. preprints.orgresearchgate.net

The combination of the N-methylpiperidine spiro-junction with a 2'-cyclopropyl substituent has been shown to produce compounds with distinct activity profiles, including stimulatory and anxiolytic effects, alongside potent anti-inflammatory activity. researchgate.netresearchgate.net For instance, compound 31 from a synthesized library, which incorporates these specific structural features, demonstrated a superior reduction of inflammatory markers like IL-1β and caspase-1. researchgate.netresearchgate.net The compact and rigid nature of the cyclopropyl group is thought to enhance binding to specific proteins involved in inflammatory cascades. researchgate.net

Table 1: Synthesis and Properties of a Spiro-triazoloquinazoline with N-methylpiperidine-cyclopropyl Substituents

| Compound ID | Key Reactants | Synthetic Method | Key Structural Features | Observed Biological Profile Highlights |

| 31 | [2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)phenyl]amine N-methylpiperidone | [5+1] Acid-catalyzed condensation | N-methylpiperidine spiro-junction 2'-cyclopropyl substituent | Strong anti-inflammatory and anti-inflammasome activity. researchgate.netresearchgate.net |

Stereoselective Synthesis and Chiral Induction in this compound Synthesis

Stereoselective synthesis refers to a chemical reaction that preferentially results in one stereoisomer over another, which is crucial when developing compounds with specific biological activities. anu.edu.au Chiral induction is the process by which a chiral entity (such as a catalyst, reagent, or auxiliary) influences the formation of a new chiral center in a molecule, leading to an enantiomeric or diastereomeric excess. frontiersin.orgnih.gov While specific, documented methods for the direct stereoselective synthesis of this compound are not extensively reported, the principles of asymmetric synthesis can be applied to propose viable routes.

The challenge in the stereoselective synthesis of a substituted piperidine lies in controlling the configuration of the new stereocenter(s). mdpi.com This can be achieved by introducing the cyclopropyl group to a chiral piperidine precursor or by cyclopropanating a piperidine derivative using a chiral catalyst.

Potential strategies for chiral induction in the synthesis of this compound analogues include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the piperidine precursor. The steric and electronic properties of the auxiliary direct the cyclopropanating agent to a specific face of the molecule, thereby inducing diastereoselectivity. Subsequent removal of the auxiliary would yield the enantiomerically enriched product. Menthol derivatives, for example, are widely used as chiral auxiliaries in asymmetric synthesis. mdpi.com

Asymmetric Catalysis: This approach utilizes a chiral catalyst to create the desired stereoisomer from a prochiral substrate. For the synthesis of this compound, this could involve a transition-metal-catalyzed reaction (e.g., using palladium, rhodium, or iridium) with a chiral ligand. nih.govdiva-portal.org The chiral ligand-metal complex creates a chiral environment that forces the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other. nih.gov Chiral pyridine-containing ligands have been successfully used in various asymmetric catalytic reactions. diva-portal.org

Table 2: Conceptual Approaches for Stereoselective Synthesis

| Approach | Chiral Source | Conceptual Reaction | Principle of Chiral Induction |

| Diastereoselective Synthesis | Chiral auxiliary (e.g., derived from L-proline or menthol) attached to the piperidine ring. nih.govmdpi.com | Cyclopropanation of an N-alkenylpiperidine bearing a chiral auxiliary. | The chiral auxiliary sterically blocks one face of the molecule, directing the incoming reagent to the opposite face, resulting in a preferred diastereomer. researchgate.net |

| Enantioselective Catalysis | Chiral-at-metal catalyst (e.g., Rhodium or Iridium complex) or a metal with a chiral ligand. nih.govdiva-portal.org | Catalytic N-cyclopropylation of piperidine using a suitable cyclopropylating agent. | The chiral catalyst forms a diastereomeric transition state with the substrate, lowering the activation energy for the pathway leading to one enantiomer. anu.edu.au |

Oxidative Transformations of the Piperidine Ring

The piperidine ring of this compound is susceptible to various oxidative transformations, which can lead to ring-opening or functionalization at different positions. These reactions often proceed through the formation of reactive intermediates like iminium ions.

Metal-Mediated Oxidative Ring Opening (e.g., Cu(I)-Persulfate Systems)

Copper(I)-persulfate systems facilitate the oxidative ring opening of cyclic aliphatic amines, including N-acylated piperidines. nih.govacs.org This process is valuable for converting cyclic amines into linear carboxylic acids. acs.orgescholarship.org The proposed mechanism for the oxidation of cyclic aliphatic amines with a Cu(I) salt involves the homolysis of the peroxy bond of persulfate. This is followed by an α-hydrogen atom transfer (α-HAT) from the cyclic amine and subsequent radical recombination to form an α-sulfate adduct, which is then hydrolyzed to a hemiaminal. acs.orgnih.gov

Computational studies have been employed to investigate these transformations and inform the proposed mechanistic pathways. nih.govnih.gov For instance, in copper-mediated oxidative ring-opening reactions, a Cu(I) salt is oxidized by persulfate to Cu(II), producing a sulfate (B86663) ion and a sulfate radical anion as byproducts. acs.org These mild oxidative conditions can also be applied to the selective modification of amino acid sequences, particularly at proline residues which contain N-acylated cyclic amine structures. acs.org

Table 1: Copper-Mediated Oxidative Ring Opening of Cyclic Amines

| Reactant | Product | Yield (%) |

| N-acetylpiperidine | 5-acetamidopentanoic acid | 75 |

| N-benzoylpiperidine | 5-(benzamido)pentanoic acid | 80 |

| N-Boc-piperidine | Boc-5-aminopentanoic acid | 65 |

Reaction conditions: cyclic amine (0.2 mmol), Cu(MeCN)4BF4 (25 mol %), Na2S2O8 (4 equivalents), acetone/H2O (1:9), 24 h. Yields are isolated yields.

Regioselective β-C–H Sulfonylation of Tertiary Cyclic Amines

A transition metal-free method has been developed for the dehydrogenative β-sulfonylation of tertiary cyclic amines. nih.gov This reaction utilizes N-iodosuccinimide (NIS) to achieve regioselective oxidative sulfonylation at the C-H bonds positioned beta to the nitrogen atom, resulting in the formation of enaminyl sulfones. nih.gov The process is characterized by its mild reaction conditions and broad substrate scope. nih.gov

The functionalization of C-H bonds remote from the nitrogen atom in cyclic amines is generally less developed compared to α-C-H functionalization. nsf.gov Existing methods for β-C-H functionalization often involve the formation of enamine or enamide intermediates through oxidative transformations. nsf.gov

Formation of Iminium Ion Intermediates and Subsequent Transformations

Iminium ions are key intermediates in the oxidative transformations of cyclic amines. acs.org Their formation allows for subsequent reactions and structural modifications. For example, the oxidation of cyclic amines can lead to iminium ion formation, which can then be trapped by nucleophiles. nih.gov

In one approach, an operationally simple one-pot procedure generates products through a process involving intermolecular hydride transfer to create an imine intermediate that is subsequently captured by a nucleophile like an alkyl or aryl lithium compound. nih.gov This method is notable for being protecting-group-free and not requiring transition metals. nih.gov

Computational studies on the photo- and metal-mediated deconstructive functionalization of cyclic amines have provided insights into the formation of iminium ions. acs.org For instance, the irradiation of a mixture of riboflavin (B1680620) tetraacetate, potassium persulfate, and an N-acyl piperidine with blue light generates a triplet state intermediate. The formation of the iminium ion from this intermediate is a barrierless, photon-controlled process that occurs via a stepwise "H-atom then electron transfer" mechanism. acs.org

Reactions Involving the Cyclopropane Ring

The cyclopropane ring of this compound possesses unique reactivity due to its inherent ring strain. This strain influences its stability and susceptibility to ring-opening reactions.

Ring-Opening Reactivity and Selectivity

The high ring strain of cyclopropanes, approximately 29 kcal/mol, makes them more reactive than alkanes, with reactivity more analogous to alkenes. harvard.edulibretexts.org The C-C bond angles are compressed to 60° from the ideal 109.5° for sp3 hybridized carbons, leading to significant angle strain. harvard.edupharmaguideline.com This strain is a thermodynamic driving force for ring-opening reactions. researchgate.net

Ring-opening of donor-acceptor (D-A) cyclopropanes is a well-studied area, where the "push-pull" effect of vicinal electron-donating and electron-withdrawing groups facilitates cleavage. researchgate.net However, controlling the selectivity of C-C bond cleavage and the regiochemistry of subsequent functionalization can be challenging, particularly for unactivated cyclopropanes. researchgate.net Lewis acids are often used to trigger the ring-opening of D-A cyclopropanes by coordinating to the electron-withdrawing group. scispace.com

Stability and Strain Release in Chemical Reactions

The stability of cycloalkanes is inversely related to their ring strain. libretexts.org According to Baeyer's strain theory, cyclopropane is highly strained and therefore unstable due to the large deviation of its bond angles from the normal tetrahedral angle. libretexts.orgpharmaguideline.com The breaking of the cyclopropane ring leads to a more stable system. pharmaguideline.com

The inherent strain in the cyclopropane ring is a key factor in its chemical reactivity. thieme-connect.de The energy released upon ring-opening can drive various chemical transformations. This principle is utilized in synthetic chemistry to construct more complex molecules. For instance, the reaction of sulfur ylides with enones to form cyclopropanes is a well-known transformation. pharmaguideline.com

Table 2: Ring Strain in Cycloalkanes

| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angle (°) |

| Cyclopropane | ~29 | 60 |

| Cyclobutane | ~26 | 90 |

| Cyclopentane | ~6 | ~108 |

| Cyclohexane (B81311) | ~0 | ~109.5 |

Data compiled from various sources on cycloalkane stability and ring strain. harvard.edulibretexts.org

Reactivity at the Nitrogen Atom and Conformational Dynamics

The chemical behavior of this compound is largely dictated by the properties of its constituent functional groups: the tertiary amine integrated within a piperidine ring and the attached cyclopropyl moiety. This section explores the reactivity centered at the nitrogen atom and the molecule's conformational preferences.

Reactivity at the Nitrogen Atom

The nitrogen atom in the this compound molecule possesses a lone pair of electrons in an sp³ hybridized orbital. This localization of electron density makes the nitrogen atom both basic and nucleophilic.

Basicity:

The basicity of an amine is typically quantified by the pKa of its conjugate acid (pKaH). masterorganicchemistry.com For piperidine, the pKaH is approximately 11.12. alfa-chemistry.com This value indicates that piperidine is a significantly stronger base than its aromatic counterpart, pyridine (pKaH ≈ 5.2), where the nitrogen lone pair resides in an sp² orbital and is less available for protonation. masterorganicchemistry.com As a secondary aliphatic amine, piperidine's basicity is comparable to other acyclic secondary amines.

The introduction of a cyclopropyl group at the nitrogen atom to form this compound, a tertiary amine, results in a compound that is also a relatively strong base. The basicity is comparable to other N-alkylpiperidines. The lone pair on the nitrogen is readily available to accept a proton, forming a 1-cyclopropylpiperidinium salt.

Table 3.3.1: Comparison of pKaH Values for Cyclic Amines

| Compound | Structure | pKa of Conjugate Acid (pKaH) | Reference |

|---|---|---|---|

| Pyridine | C₅H₅N | 5.2 | masterorganicchemistry.com |

| Piperidine | C₅H₁₁N | 11.12 | masterorganicchemistry.comalfa-chemistry.com |

| Ammonia | NH₃ | 9.2 | masterorganicchemistry.com |

This table illustrates the significantly higher basicity of saturated amines like piperidine compared to aromatic amines like pyridine.

Nucleophilicity:

A nucleophile is a chemical species that donates an electron pair to form a chemical bond. wikipedia.org The nitrogen atom of this compound, with its available lone pair, functions as a potent nucleophile. This nucleophilic character allows it to participate in a variety of chemical reactions, most notably nucleophilic substitution and addition reactions with suitable electrophiles. evitachem.comsmolecule.com For example, it can react with alkyl halides to form quaternary ammonium salts or with acyl chlorides to yield amides. The nucleophilic strength of piperidine itself is well-documented. wikipedia.org In aprotic solvents, tertiary amines are generally considered strong nucleophiles. khanacademy.org

Conformational Dynamics

The non-planar structure of the piperidine ring and the presence of the N-substituent give rise to a dynamic conformational equilibrium in this compound.

Piperidine Ring Conformation:

To minimize angular and torsional strain, the six-membered piperidine ring predominantly adopts a chair conformation, analogous to cyclohexane. researchgate.net This chair form can undergo a ring inversion process, leading to an equilibrium between two distinct chair conformers.

Conformational Preference of the N-Cyclopropyl Group:

In an N-substituted piperidine, the substituent on the nitrogen atom can occupy either an axial or an equatorial position relative to the plane of the ring. researchgate.netbakhtiniada.ru The equilibrium between these two conformers is governed by steric interactions. Generally, the equatorial position is favored for N-alkyl groups to avoid unfavorable 1,3-diaxial interactions with the hydrogen atoms at the C3 and C5 positions of the piperidine ring. researchgate.net

For instance, studies on N-methylpiperidine have shown a preference for the conformer where the methyl group is in the equatorial position. rsc.org Similarly, for piperidine itself, the N-H bond preferentially occupies the equatorial position, an arrangement favored by an energy difference (ΔG°) of approximately 0.4 ± 0.2 kcal/mol. rsc.org

While specific experimental data for this compound is not extensively detailed in the literature, it is predicted based on these established principles that the cyclopropyl group will also preferentially adopt the equatorial position. This conformation minimizes steric hindrance and represents the most stable energetic state of the molecule. The two chair conformers, (Equatorial)-1-cyclopropylpiperidine and (Axial)-1-cyclopropylpiperidine, are therefore in a dynamic equilibrium, with the equatorial conformer being significantly more populated.

Table 3.3.2: Conformational Free Energy (A-value) of Substituents on a Six-Membered Ring

| Substituent | Ring System | Axial/Equatorial Preference | -ΔG° (A-value) (kcal/mol) | Reference |

|---|---|---|---|---|

| -H | Piperidine | Equatorial | ~0.4 | rsc.org |

| -CH₃ | Cyclohexane | Equatorial | 1.74 | scielo.org.mx |

| -Phenyl | Cyclohexane | Equatorial | ~2.87 | scielo.org.mx |

This table shows the energetic preference for substituents to occupy the equatorial position in cyclohexane and piperidine rings. A larger A-value indicates a stronger preference for the equatorial position.

The study of these conformational dynamics often employs experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy at variable temperatures, complemented by computational chemistry methods such as Density Functional Theory (DFT) to calculate the relative energies of the conformers. scielo.org.mxgoogle.comauremn.org.br

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the precise arrangement of protons and carbons within the 1-cyclopropylpiperidine molecule can be mapped out.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the protons of the piperidine (B6355638) ring and the attached cyclopropyl (B3062369) group. slideshare.netacdlabs.com

The piperidine ring protons typically appear as a series of multiplets in the upfield region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to be deshielded due to the inductive effect of the nitrogen, thus resonating at a lower field compared to the other piperidine protons (β- and γ-protons). libretexts.org The cyclopropyl group protons exhibit characteristic signals at even higher fields, often below 1 ppm, due to the unique shielding effects of the strained ring system. The single methine proton on the cyclopropyl ring directly attached to the piperidine nitrogen will appear as a distinct multiplet, while the four methylene (B1212753) protons of the cyclopropyl ring will present as complex multiplets due to geminal and vicinal coupling. acdlabs.com

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 - 2.7 | m | 4H | Piperidine α-CH₂ |

| ~1.6 - 1.8 | m | 1H | Cyclopropyl CH |

| ~1.5 - 1.7 | m | 4H | Piperidine β-CH₂ |

| ~1.4 - 1.6 | m | 2H | Piperidine γ-CH₂ |

| ~0.4 - 0.6 | m | 2H | Cyclopropyl CH₂ |

| ~0.2 - 0.4 | m | 2H | Cyclopropyl CH₂ |

Note: Predicted data is based on spectral databases and analysis of similar structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum offers complementary information by revealing the number of non-equivalent carbon atoms in the molecule. In this compound, five distinct carbon signals are expected.

The carbons of the piperidine ring will resonate in the aliphatic region of the spectrum. Similar to the proton spectrum, the α-carbons are deshielded by the adjacent nitrogen and appear at a lower field than the β- and γ-carbons. miamioh.edulibretexts.org The cyclopropyl carbons exhibit unique chemical shifts due to their high s-character and ring strain, typically appearing at a very high field. docbrown.info The methine carbon of the cyclopropyl group will be at a lower field compared to the methylene carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~53 - 56 | Piperidine α-C |

| ~35 - 38 | Cyclopropyl CH |

| ~26 - 29 | Piperidine β-C |

| ~24 - 27 | Piperidine γ-C |

| ~6 - 9 | Cyclopropyl CH₂ |

Note: Predicted data is based on spectral databases and analysis of similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would allow for the tracing of the proton network within the piperidine ring and the cyclopropyl group, confirming their individual spin systems. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, enabling unambiguous assignment of the carbon skeleton based on the previously assigned proton spectrum. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting the cyclopropyl and piperidine fragments. For instance, correlations would be expected between the cyclopropyl methine proton and the α-carbons of the piperidine ring, and between the α-protons of the piperidine ring and the cyclopropyl methine carbon, thus confirming the N-cyclopropyl linkage. emerypharma.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization. vanderbilt.edu

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

ESI-HRMS is a soft ionization technique that allows for the precise determination of the molecular weight of this compound. By measuring the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, with high accuracy, the elemental composition can be confirmed. The calculated exact mass of this compound (C₈H₁₅N) is 125.1204, and ESI-HRMS would be expected to yield a measured value very close to this, confirming the molecular formula.

Interpretation of Mass Spectral Fragmentation Patterns

In contrast to soft ionization methods, techniques like electron ionization (EI) impart more energy to the molecule, leading to characteristic fragmentation. wikipedia.org The fragmentation of N-cyclopropylpiperidine is expected to be governed by the stability of the resulting carbocations and radical species. msu.edumiamioh.edu

A key fragmentation pathway for N-alkylpiperidines involves α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. upenn.edulibretexts.org In the case of this compound, two primary α-cleavage pathways are possible:

Loss of a hydrogen radical from an α-carbon of the piperidine ring, leading to the formation of a stable iminium ion.

Cleavage of the cyclopropyl ring from the nitrogen atom. The loss of the largest alkyl group is often preferred in the fragmentation of amines. miamioh.edu

Additionally, fragmentation of the piperidine ring itself can occur, often initiated by ring-opening to form an acyclic radical cation, which can then undergo further cleavage to produce a series of smaller fragments. The fragmentation of the cyclopropyl group can also contribute to the spectrum, potentially leading to the loss of ethene (C₂H₄) and the formation of characteristic ions. docbrown.info

Table 3: Predicted Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 125 | [C₈H₁₅N]⁺• | Molecular Ion |

| 124 | [C₈H₁₄N]⁺ | Loss of H• from piperidine α-carbon |

| 98 | [C₆H₁₂N]⁺ | Loss of C₂H₃• from ring opening and cleavage |

| 84 | [C₅H₁₀N]⁺ | Loss of cyclopropyl radical |

| 83 | [C₅H₉N]⁺• | Ring fragmentation |

| 70 | [C₄H₈N]⁺ | Further fragmentation of the piperidine ring |

| 56 | [C₃H₆N]⁺ | Cleavage of the piperidine ring |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

Note: The relative abundances of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a primary method for identifying the functional groups present in a molecule. compoundchem.com These techniques probe the vibrational energy levels of molecules. jasco-global.com When a molecule absorbs infrared radiation, it transitions to a higher vibrational state, provided the vibration causes a change in the molecule's dipole moment. jasco-global.com Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser), where the energy difference between the incident and scattered photons corresponds to the energy of molecular vibrations. anton-paar.com A key distinction is that Raman activity depends on a change in the polarizability of the molecule during a vibration. utoronto.ca Consequently, IR and Raman spectroscopy are often complementary, providing a more complete picture of the vibrational modes of a molecule. utoronto.ca

For this compound, the expected vibrational spectra would be characterized by the distinct motions of its constituent piperidine and cyclopropyl rings. The primary functional groups are the tertiary amine within the piperidine ring and the saturated hydrocarbon moieties of both ring systems.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by absorptions arising from C-H and C-N bond vibrations. The region from 2850-3000 cm⁻¹ is characteristic of C-H stretching vibrations. libretexts.orglibretexts.org Specifically, the methylene (CH₂) groups of the piperidine ring and the methine (CH) and methylene (CH₂) groups of the cyclopropyl ring would exhibit absorptions in this range. The C-N stretching vibration of the tertiary amine is typically found in the fingerprint region, between 1030-1230 cm⁻¹. libretexts.org The "fingerprint region," from 1500 cm⁻¹ to 400 cm⁻¹, contains a complex series of absorptions unique to the molecule, including C-C stretching and various bending vibrations, making it a powerful tool for confirming the identity of a compound when compared against a known standard. libretexts.org

Raman Spectroscopy

Raman spectroscopy provides complementary information for the identification of functional groups in this compound. horiba.com Symmetric vibrations that produce a weak or no signal in IR spectroscopy are often strong in Raman spectra. utoronto.ca The C-N stretching vibration and the symmetric "breathing" modes of the piperidine and cyclopropyl rings are expected to be prominent. The high specificity of a Raman spectrum provides a unique chemical fingerprint of a sample, allowing for a qualitative assessment of its chemical composition and molecular structure. spectroscopyonline.com

Table 1: Predicted Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Reference |

|---|---|---|---|---|

| Cyclopropyl & Piperidine C-H | Stretching | 2850–3000 | 2850–3000 | libretexts.orglibretexts.org |

| Piperidine C-H | Bending (Scissoring) | 1470–1450 | Weak | libretexts.org |

| Piperidine C-N | Stretching | 1030–1230 | Prominent | libretexts.org |

| C-C | Stretching | Fingerprint Region (below 1500) | Prominent | libretexts.org |

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org By analyzing the diffraction pattern produced when X-rays are passed through a single crystal, a detailed electron density map can be generated, revealing atomic positions, bond lengths, and bond angles with high precision. nih.gov This method is the gold standard for establishing the absolute stereochemistry and conformational preferences of molecules. nih.gov

While the crystal structure of this compound itself has not been reported in the reviewed literature, the crystallographic analysis of its derivatives provides crucial information about the likely conformation of the piperidine and cyclopropyl rings. The study of related structures, such as certain indole-pyrimidine hybrids containing a cyclopropylpiperidine moiety, reveals that the piperidine ring typically adopts a stable chair conformation. vulcanchem.com This is the most energetically favorable conformation for six-membered rings, minimizing both angular and torsional strain.

The cyclopropyl group, being a rigid three-membered ring, will have a defined orientation relative to the piperidine ring. In derivatives, the substituent on the piperidine nitrogen and the cyclopropyl group can exist in either an axial or equatorial position. The specific conformation adopted in the solid state is influenced by steric and electronic factors, including interactions with other parts of the molecule and the packing forces within the crystal lattice. wikipedia.org

For example, in the crystal structure of a complex derivative, the geometry around the nitrogen atom and the relative disposition of the cyclopropyl group can be definitively established. This includes key parameters such as the C-N-C bond angles within the piperidine ring and the bond angle between the piperidine nitrogen and the cyclopropyl carbon.

Table 2: Illustrative Crystallographic Parameters from a Hypothetical Derivative Note: This table is illustrative, based on typical values for similar structures, as a specific crystal structure for this compound or a simple derivative was not found.

| Parameter | Description | Typical Value | Reference |

|---|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic or Orthorhombic | wikipedia.org |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c | wikipedia.org |

| a, b, c (Å) | The dimensions of the unit cell. | Varies | materialsproject.org |

| α, β, γ (°) | The angles of the unit cell. | Varies | materialsproject.org |

| Piperidine Conformation | The 3D shape of the piperidine ring. | Chair | vulcanchem.com |

| C-N-C (piperidine) | Bond angle within the piperidine ring. | ~112° |

The data obtained from such derivative structures allows for a robust understanding of the intrinsic conformational preferences of the this compound fragment, which is essential for studies in medicinal chemistry and materials science where molecular shape plays a critical role. creative-biostructure.com

Computational Chemistry and Theoretical Studies on 1 Cyclopropylpiperidine

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic electronic nature of a molecule. For 1-cyclopropylpiperidine, these investigations reveal how electrons are distributed across the molecule, which in turn governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, including molecules. wikipedia.orgrsc.org It is particularly effective for determining the ground-state properties by using functionals of the spatially dependent electron density. wikipedia.org DFT calculations, often employing hybrid functionals like B3LYP, can accurately predict the optimized geometry, including bond lengths and angles, as well as electronic properties such as total energy and dipole moment. uni-muenchen.de

In a typical study, the structure of this compound would be optimized to find its lowest energy conformation. The global minimum energy for a related compound, 4-(2-keto-1-benzimidazolinyl) piperidine (B6355638), was calculated to be -705.8043 atomic units (a.u.) using the DFT/B3LYP method with a 6-311++G(d,p) basis set. Such calculations provide a precise three-dimensional model of the molecule.

| Parameter | Description | Illustrative Value for a Piperidine Derivative |

|---|---|---|

| Optimized Total Energy (a.u.) | The total energy of the molecule in its most stable electronic state. | -705.8043 |

| Dipole Moment (Debye) | A measure of the net molecular polarity arising from charge distribution. | 3.58 |

| C-N Bond Length (Å) | The distance between a carbon and nitrogen atom in the piperidine ring. | ~1.46 - 1.47 |

| C-C-N Bond Angle (°) | The angle formed by two carbon atoms and the nitrogen atom in the ring. | ~110 - 112 |

The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and kinetic stability. nepjol.infonih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. iucr.org

For a substituted piperidine derivative studied using DFT, the HOMO was found to be localized on the piperidine ring and parts of its substituent, while the LUMO was distributed more broadly across the molecule. iucr.org The calculated energies for the FMOs provide quantitative insight into the molecule's electronic behavior.

| Orbital Parameter | Description | Illustrative Value (eV) for a Piperidine Derivative iucr.org |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -4.804 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.694 |

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO (ELUMO - EHOMO). | 3.110 |

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions that are rich or deficient in electrons, highlighting sites prone to electrophilic or nucleophilic attack.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules, including their conformational changes and interactions with other molecules.

Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, the piperidine ring is expected to adopt a non-planar chair conformation to minimize angle and torsional strain. iucr.org This leads to two primary considerations for the cyclopropyl (B3062369) substituent: it can be positioned in either an axial or an equatorial orientation.

Computational methods can calculate the potential energy associated with each conformation, allowing for the construction of an energy landscape. nih.gov Understanding this landscape is key to identifying the most stable, low-energy conformers and the energy barriers between them. Generally, substituents on a cyclohexane (B81311) or piperidine ring are more stable in the equatorial position to avoid steric hindrance. The energy difference between the axial and equatorial conformers can be quantified, predicting the equilibrium population of each.

| Conformation | Description | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| Chair (Equatorial) | The most stable chair form with the cyclopropyl group in the equatorial position. | 0.00 (Reference) |

| Chair (Axial) | The chair form with the cyclopropyl group in the more sterically hindered axial position. | +2.5 |

| Twist-Boat | An intermediate conformation adopted during ring flipping. | +5.5 |

| Boat | A higher-energy, less stable conformation. | +6.9 |

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or enzyme. wisdomlib.orgmdpi.com This method is essential in drug discovery for estimating the binding affinity and interaction patterns of a ligand within a receptor's active site. ontosight.ai For this compound, docking studies could explore its potential to interact with various enzyme targets, such as monoamine oxidases (MAO) or cytochrome P450s. mdpi.com

The process involves placing the ligand in the binding site of a protein and using a scoring function to calculate its binding energy. Lower binding energy values typically indicate a more favorable interaction. Studies on cyclopropylamine (B47189) derivatives have been performed to evaluate their binding to targets like the HER2 receptor and the main protease (Mpro) of SARS-CoV-2. nih.govwisdomlib.org These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues (Illustrative) |

|---|---|---|---|

| HER2 Receptor wisdomlib.org | N-cyclopropyl-4-methoxybenzamide | -5.86 | Not specified |

| SARS-CoV-2 Mpro nih.gov | Piperidine Derivative P4 | -6.35 | HIS41, CYS145, GLU166 |

| SARS-CoV-2 Mpro nih.gov | Piperidine Derivative P7 | -6.78 | THR25, HIS41, GLU166 |

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. smu.edu The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate.

For a molecule like this compound, theoretical calculations could be used to study various reactions, such as its synthesis, oxidation, or metabolic degradation (e.g., N-decyclopropylation). Computational studies on similar systems, like the quaternization of piperidines or the synthesis of pyrrolidinedione, have successfully detailed multi-step reaction pathways. These investigations can determine the energy barrier for each step, identify the rate-determining step, and explain how factors like solvents or substituents influence the reaction outcome. researchgate.net For example, a study on a Nef-type rearrangement and cyclization reaction calculated energy barriers for Michael addition (21.7 kJ mol⁻¹), proton transfer (197.8 kJ mol⁻¹), and cyclization (11.9 kJ mol⁻¹), providing a quantitative map of the reaction pathway.

Transition State Identification and Energy Barriers

The study of reaction mechanisms hinges on the identification of transition states and the calculation of associated energy barriers. These barriers determine the rate of a chemical reaction. Computational methods are essential for locating these high-energy transition state structures, which are fleeting and cannot be isolated experimentally.

Computational studies on related cyclic aliphatic amines, such as N-acyl piperidines, demonstrate how these analyses are performed. For instance, in photo-mediated oxidation reactions, DFT calculations are used to map out the potential energy surface. nih.govacs.org These studies can reveal that certain steps, like a Hydrogen Atom Transfer (HAT) from the amine to an excited state complex, may occur with no energy barrier. nih.gov In other cases, such as the single-electron transfer (SET) step, calculations can quantify the small energy barrier required, providing insight into the reaction's feasibility. acs.org For example, the transition from a triplet to a singlet state intermediate during an oxidation reaction was found to have a minimum crossing point only ~2.4 kcal/mol higher than the triplet state, indicating a facile process. acs.org

The energy barrier for a reaction is often linked to the energetic cost of initiating charge transfer between reactants. aps.org For this compound, computational modeling would be used to calculate the activation energies for its various reactions, such as N-alkylation or ring-opening, thereby predicting stereoselectivity and reaction outcomes under different conditions.

Table 1: Key Concepts in Transition State and Energy Barrier Calculations

| Concept | Description | Relevance to this compound |

| Potential Energy Surface (PES) | A multi-dimensional surface that describes the energy of a molecule or system as a function of its geometry. | Mapping the PES for reactions involving this compound allows for the identification of stable intermediates and high-energy transition states. |

| Transition State (TS) | The highest energy point along the lowest energy path between reactants and products. It represents a saddle point on the PES. | Locating the TS is crucial for understanding the mechanism and calculating the rate of reactions, such as its synthesis or functionalization. |

| Energy Barrier (Activation Energy, E_a) | The minimum energy required to initiate a chemical reaction, corresponding to the energy difference between the reactants and the transition state. | Calculating E_a helps predict reaction kinetics and feasibility. For catalytic cycles, it helps identify the rate-determining step. mdpi.comrsc.org |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | A common and powerful method for calculating the geometries and energies of reactants, products, and transition states for reactions of this compound. nih.gov |

Catalytic Cycle Modeling (e.g., Copper-catalyzed borylation mechanisms)

This compound and its derivatives can act as ligands in metal-catalyzed reactions. Computational modeling is instrumental in elucidating the mechanisms of these complex catalytic cycles. A prominent example is the copper-catalyzed borylation of alkenes, a powerful method for creating carbon-boron bonds. nih.gov

A generally accepted mechanism, supported by computational studies on similar systems, involves several key steps. dicp.ac.cnchemrxiv.org The cycle is typically initiated by the formation of an active copper-boryl species, often represented as LCuBpin (where L is a ligand and Bpin is bis(pinacolato)diboron). dicp.ac.cn

The proposed catalytic pathway proceeds as follows:

Formation of Active Catalyst : A copper(I) salt reacts with a diboron (B99234) reagent to generate the active LCuBpin complex. nih.gov

Alkene Coordination and Insertion : The alkene substrate coordinates to the copper center and inserts into the Cu-B bond. This step forms a key alkyl-copper intermediate. dicp.ac.cn Computational studies show that for many substrates, the regioselectivity of this step is driven by electronics, with the copper atom adding to the carbon position best able to stabilize a negative charge. illinois.edu

Carbonylative Transformation (if applicable) : In some variations, carbon monoxide (CO) is incorporated, leading to acylboron compounds. chemrxiv.org

Reductive Elimination/Product Formation : The final step involves the formation of the borylated product and regeneration of the active copper catalyst to re-enter the cycle. nih.gov

Computational modeling of this cycle using a ligand like this compound would involve calculating the Gibbs free energies of all proposed intermediates and transition states. This allows researchers to validate the proposed mechanism, identify the rate-determining step, and understand the origins of regio- and stereoselectivity observed experimentally. mit.edu

Table 2: Proposed General Catalytic Cycle for Copper-Catalyzed Borylation of Alkenes

| Step | Intermediate/Process | Description |

| I | Formation of LCuBpin | An active copper-boryl complex (IM1) is formed from a copper precursor and a diboron reagent like B₂pin₂. dicp.ac.cn |

| II | Alkene Insertion | The alkene substrate coordinates and inserts into the Cu-B bond of the active catalyst to yield an alkyl-copper intermediate (IM2). dicp.ac.cn |

| III | Further Transformation | The alkyl-copper intermediate can undergo various subsequent reactions, such as cyclization or cross-coupling. nih.gov |

| IV | Product Release & Catalyst Regeneration | The final borylated organic product is released, and the copper catalyst is regenerated for the next cycle. nih.govillinois.edu |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how a molecule's chemical structure correlates with its biological activity. nih.govslideshare.net Computational methods provide a rapid and efficient way to characterize SAR, build predictive models, and guide the design of new compounds with improved potency and selectivity. oncodesign-services.comcollaborativedrug.com

For a scaffold like this compound, computational SAR involves systematically evaluating how modifications to the piperidine ring, the cyclopropyl group, or the nitrogen substituent affect interaction with a biological target. oncodesign-services.com The cyclopropyl group is particularly interesting as it introduces conformational rigidity and unique electronic properties that can enhance metabolic stability and binding affinity. dicp.ac.cn

Computational SAR approaches include:

Molecular Modeling : Building 3D models of ligand-receptor complexes to visualize interactions and predict binding affinities. oncodesign-services.compreprints.org

Quantitative Structure-Activity Relationship (QSAR) : Developing mathematical models that quantitatively link physicochemical properties (descriptors) of a compound to its biological activity. oncodesign-services.com Descriptors often include hydrophobicity (logP), electronic properties, and steric parameters. oncodesign-services.com

A practical example is the optimization of GPR119 agonists for type 2 diabetes, where a central this compound scaffold was utilized. nih.gov Researchers synthesized and tested a series of analogues, and computational properties were calculated to rationalize the observed activities.

Table 3: Example SAR Data for GPR119 Agonists with a this compound Core

| Compound ID (Reference nih.gov) | R Group Modification | hGPR119 EC₅₀ (nM) | cLogP | HPLC LogD |

| 1 | Phenoxy, Pyridyl | 14 | 4.3 | 4.7 |

| 2 | Benzyloxy, Pyridyl | 3 | 4.1 | 4.4 |

| 19 | Benzyloxy, Pyrimidine (B1678525) | 4 | 3.5 | 3.8 |

| 23 | Benzyloxy, 5-MeO-Pyrimidine | 2 | 3.2 | 3.6 |

| 28 | Benzyloxy, 5-MeOCH₂-Pyrimidine | 1 | 2.4 | 3.5 |

*Data adapted from reference nih.gov. This table illustrates how systematic structural changes affect key parameters. For instance, changing the linker from phenoxy (1) to benzyloxy (2) improved potency. Further modifications to the pyrimidine capping group (19, 23, 28) led to a compound (28) with nanomolar potency and more favorable physicochemical properties (lower cLogP), demonstrating a successful computational and synthetic SAR campaign. nih.gov

Applications of 1 Cyclopropylpiperidine Derivatives in Contemporary Chemical Synthesis and Biological Research

Role as Key Intermediates in the Synthesis of Complex Organic Molecules

The structural rigidity and synthetic versatility of 1-cyclopropylpiperidine derivatives make them crucial building blocks in organic synthesis. They serve as foundational components for constructing more elaborate molecular architectures for a range of applications.

Piperidine-containing compounds are recognized as one of the most important structural motifs in medicinal chemistry and drug discovery. mdpi.com The this compound framework, in particular, offers a unique combination of features that are highly desirable in pharmaceutical design. The cyclopropyl (B3062369) group can increase the structural complexity and potential reactivity of the molecule, which is valuable in the design and development of new drugs. smolecule.com

Derivatives such as tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate serve as essential building blocks for creating novel compounds with potential therapeutic effects. smolecule.com The presence of multiple functional groups allows for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for screening. This strategic use of pre-functionalized cyclopropylpiperidine rings streamlines the synthesis of complex pharmaceutical targets, which would otherwise require lengthy and less efficient reaction sequences. qs-gen.com The development of methods for creating these building blocks is a key area of research, aimed at producing α-substituted carbonyl compounds and other structures commonly found in pharmaceuticals. qs-gen.com

Table 1: Examples of this compound-Based Pharmaceutical Building Blocks

| Building Block | Molecular Formula | Key Structural Features | Application in Synthesis |

|---|---|---|---|

| 3-Cyclopropylpiperidine (B1422791) | C₈H₁₅N | A simple cyclopropyl-substituted piperidine (B6355638) ring. | Serves as a precursor for various biologically active compounds and nitrogen-containing heterocycles. |

| tert-Butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate | C₁₃H₂₃N₁O₂ | Features a protected amine (tert-butyl ester) and a separate amino group, allowing for sequential reactions. smolecule.com | A versatile scaffold used in drug design to enhance structural complexity and reactivity. smolecule.com |

| This compound-3-carboxylic acid | C₉H₁₅NO₂ | Contains a carboxylic acid group, enabling amide bond formation and other coupling reactions. evitachem.com | Utilized in the synthesis of complex organic molecules, particularly in drug development. evitachem.com |

Beyond the pharmaceutical industry, this compound derivatives are valuable intermediates in the production of next-generation agrochemicals and various specialty chemicals. The unique physicochemical properties imparted by the cyclopropylpiperidine scaffold can lead to enhanced efficacy and improved environmental profiles in new agrochemical products. smolecule.com In the realm of materials science, these compounds serve as precursors for synthesizing specialized polymers and other materials where the nitrogen-containing heterocyclic structure provides specific functionalities.

Exploration of this compound-Based Scaffolds in Biological Research

The this compound scaffold is actively being explored in several areas of biological research due to its ability to interact with various biological targets. Its derivatives are being investigated for their potential to modulate the activity of key enzymes implicated in a range of diseases.

The Janus kinases (JAKs) are a family of enzymes (JAK1, JAK2, JAK3, and TYK2) that are essential for signaling numerous cytokines involved in inflammatory and autoimmune diseases. nih.govqrheumatol.com As a result, JAK inhibitors have emerged as a significant class of therapeutic agents. nih.gov The development of selective JAK inhibitors is a major goal in medicinal chemistry to provide more targeted therapies. nih.govmdpi.com

Piperidine scaffolds are among the structures investigated for the design of new JAK inhibitors. nih.gov The pyrrolopyrimidine core is often used to target the ATP-binding site of JAKs, and modifications to other parts of the molecule, such as incorporating a piperidine ring, are used to achieve selectivity and desired pharmacological properties. wikipedia.org The exploration of this compound derivatives in this context is driven by the potential for the cyclopropyl group to enhance binding affinity and metabolic stability, key attributes for effective drug candidates.

Table 2: The Janus Kinase (JAK) Family and Associated Signaling

| JAK Family Member | Key Associated Cytokines | Primary Biological Functions |

|---|---|---|

| JAK1 | IL-6, IL-10, IFN-α, IFN-β, IFN-γ | Transmits signals for a wide range of inflammatory and hematopoietic cytokines. mdpi.com |

| JAK2 | Erythropoietin, Thrombopoietin, Growth Hormone, IL-3, IL-5 | Crucial for signaling by hormone-like cytokines involved in hematopoiesis. mdpi.com |

| JAK3 | IL-2, IL-4, IL-7, IL-9, IL-15, IL-21 | Primarily expressed in hematopoietic cells; essential for lymphocyte development and function. mdpi.comwikipedia.org |

| TYK2 | IL-12, IL-23, Type I IFNs | Facilitates signaling for cytokines involved in immune responses and inflammation. qrheumatol.commdpi.com |

Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific enzyme that plays a critical role in brain cholesterol homeostasis by converting cholesterol to 24S-hydroxycholesterol. nih.govnih.gov The inhibition of CH24H is being explored as a potential therapeutic strategy for certain neurological disorders. nih.govresearchgate.net

Structure-based drug design has led to the development of potent and selective CH24H inhibitors. nih.gov Starting from initial hit compounds, researchers have designed novel derivatives to improve potency and selectivity. In one such study, a series of 3,4-disubstituted pyridine (B92270) derivatives were synthesized, building upon the structure of the inhibitor soticlestat. nih.govacs.org This optimization effort, which focused on enhancing ligand-lipophilicity efficiency, led to the discovery of compound 17 ((4-(4-methyl-1H-pyrazol-1-yl)-3'-(piperidine-1-carbonyl)-[2,4'-bipyridin]-3-yl)(cyclopropyl)methanone), a highly potent and selective CH24H inhibitor with an IC₅₀ value of 8.5 nM. acs.orgmedchemexpress.com The synthesis of this class of compounds involved the use of cyclopropylboronic acid, demonstrating the successful incorporation of the cyclopropyl moiety in achieving high inhibitory activity. acs.org X-ray crystallography of compound 17 in complex with CH24H revealed a unique binding mode, confirming its potential as a promising lead for further development. nih.govacs.org

Table 3: Inhibitory Activity of Selected Pyridine Derivatives against CH24H

| Compound | Description | CH24H IC₅₀ (nM) |

|---|---|---|

| Compound 15 | 2-Pyridyl derivative | 68 acs.org |

| Compound 16 | 1-Pyrazolyl derivative | 48 acs.org |

| Compound 17 | 4-Methyl-1-pyrazolyl derivative | 8.5 acs.orgmedchemexpress.com |

| Compound 18 | 3-Methyl-1-pyrazolyl derivative | 1100 acs.org |